molecular formula C17H19FN2O6S2 B2479013 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 951485-12-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2479013
CAS RN: 951485-12-4
M. Wt: 430.47
InChI Key: VEACILOYSVKNQC-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H19FN2O6S2 and its molecular weight is 430.47. The purity is usually 95%.
BenchChem offers high-quality N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluoro-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluoro-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

A study on the synthesis and evaluation of aminothiazole-paeonol derivatives revealed compounds with significant anticancer effects on various cancer cell lines, such as human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells). Among these compounds, derivatives showed potent inhibitory activity, indicating their potential as lead compounds for developing anticancer agents for treating gastrointestinal adenocarcinomas (Tsai et al., 2016).

COX-2 Inhibition

Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives demonstrated their efficacy as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom notably increased COX-1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, highlighting its potential in treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Antimycobacterial Activity

A series of novel thiourea derivatives bearing the benzenesulfonamide moiety were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The study showed significant antimycobacterial activity, with certain compounds exerting high potency, suggesting the importance of benzenesulfonamide derivatives in developing new antimycobacterial agents (Ghorab et al., 2017).

Corrosion Inhibition

The corrosion inhibition properties of piperidine derivatives on iron were investigated, indicating that certain derivatives have significant potential in protecting against corrosion. This suggests the application of such compounds in materials science, particularly for preventing metal corrosion (Kaya et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . This can lead to the arrest of cell division, potentially making this compound useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

Result of Action

The primary result of the action of this compound is the inhibition of cell division . By targeting CDK2, it can halt the cell cycle, preventing the replication of DNA and the division of cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other molecules can impact the compound’s ability to reach and bind to its target .

: Source

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O6S2/c1-25-16-7-5-13(11-14(16)18)28(23,24)19-15-10-12(4-6-17(15)26-2)20-8-3-9-27(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEACILOYSVKNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-fluoro-4-methoxybenzenesulfonamide

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